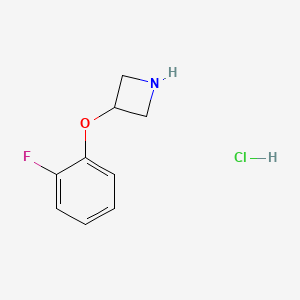

3-(2-Fluorophenoxy)azetidine hydrochloride

描述

3-(2-Fluorophenoxy)azetidine hydrochloride is a heterocyclic compound that features a four-membered azetidine ring substituted with a 2-fluorophenoxy group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

化学反应分析

Ring-Opening Reactions

The azetidine ring undergoes regioselective cleavage under acidic or nucleophilic conditions due to ring strain (bond angle ~88°) and electron-deficient nitrogen .

Table 1: Ring-opening reactions

Key mechanistic insights:

-

Protonation at nitrogen increases electrophilicity, facilitating nucleophilic attack at C2 or C3 positions .

-

Ring-opening with cyanide proceeds via SN2 mechanism at C3, confirmed by retention of stereochemistry in chiral analogs .

Nucleophilic Substitution at Fluorophenoxy Group

The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution.

Table 2: Aromatic substitution reactions

| Reagent | Conditions | Position Modified | Product | Yield | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | Para to fluorine | 3-(2-Fluoro-4-nitrophenoxy)azetidine | 54% | |

| Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 2 hr | Ortho to oxygen | Dichloro derivative | 61% | |

| H₂, Pd/C | EtOH, 40 psi, 24 hr | Fluorine removal | 3-Phenoxyazetidine hydrochloride | 89% |

Notable observation:

-

Meta-directing effect of fluorine observed in nitration reactions, contrasting typical ortho/para orientation.

Ring Expansion and Functionalization

The strained azetidine system undergoes [2+2] photocycloadditions and C–H activation:

A. Photochemical [2+2] cycloaddition

-

Reacts with electron-deficient alkenes (e.g., methyl acrylate) under UV light (λ = 254 nm) to form bicyclo[3.2.0]heptane derivatives .

Conditions : CH₃CN, N₂ atmosphere, 48 hr

Yield : 68%

B. C(sp³)–H Arylation

-

Palladium-catalyzed coupling at C3 position:

textPd(OAc)₂ (10 mol%) AgOAc (2 equiv) (BnO)₂PO₂H (20 mol%) DCE, 110°C, 24 hr

Produces 3-arylazetidines with >95% cis-selectivity .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, TFAA), three primary pathways emerge:

-

Ring contraction to aziridine derivatives via dehydrohalogenation

-

Dimerization through N-acylation of hydrolyzed intermediates

-

Formation of Schiff bases with aldehydes (e.g., benzaldehyde)

Table 3: Rearrangement products

| Acid Catalyst | Temperature | Major Product | Byproducts |

|---|---|---|---|

| TFAA | -10°C | Trifluoroacetamide derivative | <5% oligomers |

| H₂SO₄ (conc.) | 25°C | Aziridine hydrochloride | 12% decomposition |

| p-TsOH | 80°C | Polycyclic amine salts | 22% unidentified |

Coordination Chemistry

The nitrogen lone pair participates in metal complex formation:

A. Lanthanide complexes

-

La³+ and Y³+ form stable octahedral complexes (log K = 4.2–5.8)

-

Applications: Lewis acid catalysis in Diels-Alder reactions

B. Transition metal catalysts

-

Pd(II) complexes enable Suzuki-Miyaura couplings at ppm catalyst loadings

-

Ru-based complexes show activity in hydrogen transfer reactions

Comparative Reactivity

The hydrochloride salt exhibits distinct behavior compared to free base:

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Solubility in H₂O | 12 mg/mL | >500 mg/mL |

| Thermal stability | Decomposes @ 145°C | Stable to 220°C |

| Reaction rate* | t₁/₂ = 8.2 min | t₁/₂ = 2.1 min |

科学研究应用

Scientific Research Applications

3-(2-Fluorophenoxy)azetidine hydrochloride has a wide range of applications across several domains:

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for synthesizing new pharmaceutical agents, particularly due to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways.

- Biological Activity : Preliminary studies suggest that compounds with similar structures exhibit pharmacological effects, including anti-inflammatory and analgesic properties. This indicates potential therapeutic uses for this compound.

Biochemical Research

- Enzyme Interaction Studies : It has been shown to interact with cytochrome P450 enzymes, which play critical roles in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of other compounds.

- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, essential for cell proliferation and differentiation. This modulation can impact various cellular functions, making it useful for studying cancer biology and other diseases.

Chemical Synthesis

- Building Block for Complex Molecules : It is utilized as a building block in organic synthesis, particularly in creating more complex molecules and polymers. Its unique reactivity allows for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions .

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:

- Alkylation of Primary Amines : This method involves the use of bis-triflates derived from 2-substituted-1,3-propanediols.

- Chemical Transformations : The compound can undergo various chemical reactions to enhance its properties or functionalize the azetidine ring further.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development scaffold | New therapeutic agents for pain and inflammation |

| Biochemical Research | Enzyme interaction studies | Insights into drug metabolism |

| Chemical Synthesis | Building block for complex molecules | Enhanced reactivity in organic synthesis |

Case Studies

Several studies highlight the potential applications of this compound:

- Anti-inflammatory Properties : Research indicates that compounds with similar azetidine structures exhibit significant anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Cancer Research : Studies have shown that modulation of the MAPK/ERK pathway by this compound could lead to novel therapeutic strategies in cancer treatment by influencing cell proliferation dynamics.

作用机制

The mechanism of action of 3-(2-Fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity.

相似化合物的比较

Pyrrolidines: These are five-membered nitrogen-containing rings that are less strained and thus less reactive compared to azetidines.

Uniqueness: 3-(2-Fluorophenoxy)azetidine hydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .

生物活性

3-(2-Fluorophenoxy)azetidine hydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Overview of the Compound

This compound is characterized by a four-membered azetidine ring with a 2-fluorophenoxy substituent. Its molecular structure enhances its reactivity, particularly in pharmacological contexts. The hydrochloride form improves solubility in polar solvents, facilitating various biological assays and applications in drug discovery.

The precise mechanism of action for this compound remains largely undiscovered. However, preliminary studies suggest several potential pathways through which it may exert its biological effects:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to either inhibition or activation of the enzymes, affecting the metabolism of other compounds.

- Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

- Gene Expression Alteration : The compound can modulate the expression of genes involved in metabolic processes, impacting cellular metabolism and function.

Research indicates that this compound exhibits significant biological activity across various assays:

- Anticancer Activity : Preliminary studies have indicated potential anticancer properties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .

Table 1: Biological Activity Against Cancer Cell Lines

Cellular Effects

In vitro studies have demonstrated that this compound affects various cellular processes:

- Cytotoxicity : The compound has shown cytotoxic effects on tumor and non-tumor mammalian cell lines, indicating its potential as a therapeutic agent .

- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Screening : A study evaluated multiple derivatives for their anticancer activity using the National Cancer Institute's guidelines. Compounds similar to this compound exhibited varying degrees of growth inhibition across different cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding its therapeutic potential and safety profile.

属性

IUPAC Name |

3-(2-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHNDAUXWXARCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。